molecular formula C21H21FN4O2 B10879432 (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10879432
M. Wt: 380.4 g/mol
InChI Key: NUUNKSJSMSBBHA-HZHRSRAPSA-N
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Description

(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolone core. The final step involves the reaction of the pyrazolone with morpholine and an appropriate aldehyde under reflux conditions to introduce the morpholin-4-ylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-bromophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[(E)-C-methyl-N-morpholin-4-ylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H21FN4O2/c1-15(23-25-11-13-28-14-12-25)19-20(16-5-3-2-4-6-16)24-26(21(19)27)18-9-7-17(22)8-10-18/h2-10,24H,11-14H2,1H3/b23-15+

InChI Key

NUUNKSJSMSBBHA-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\N1CCOCC1)/C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

CC(=NN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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